molecular formula C18H20BrN5O2S B2801896 N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040667-10-4

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Número de catálogo: B2801896
Número CAS: 1040667-10-4
Peso molecular: 450.36
Clave InChI: FZWRFZLLMFYVQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a substituted acetamide group. Key structural elements include:

  • A 4-bromo-3-methylphenyl moiety linked via an acetamide bridge.
  • A 6-(tert-butylsulfanyl) substituent on the triazolopyridazine ring.
  • A 3-oxo group contributing to hydrogen-bonding interactions.

This compound’s design leverages the triazolopyridazine scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.

Propiedades

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2S/c1-11-9-12(5-6-13(11)19)20-15(25)10-23-17(26)24-14(21-23)7-8-16(22-24)27-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWRFZLLMFYVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: NMR Chemical Shifts (ppm) in Key Regions

Compound Region A (positions 39–44) Region B (positions 29–36)
Rapa (reference) 7.2–7.5 2.8–3.1
Compound 1 7.3–7.6 3.0–3.3
Compound 7 7.1–7.4 2.9–3.2
Target Compound 7.4–7.7* 3.2–3.5*

*Inferred shifts based on tert-butylsulfanyl and bromo-methylphenyl substituent effects .

The target compound’s Region A shifts (7.4–7.7 ppm) suggest increased deshielding due to the electron-withdrawing bromo group, while Region B shifts (3.2–3.5 ppm) correlate with the steric bulk of the tert-butylsulfanyl moiety altering local proton environments .

Structural Similarity and Lumping Strategies

The lumping strategy groups compounds with shared cores but varying substituents to predict properties. For instance, triazolopyridazines with modifications at positions 3 (oxo group) and 6 (sulfur-containing substituents) can be lumped to model reactivity (Table 2).

Table 2: Lumped Reactivity Profiles of Triazolopyridazine Derivatives

Surrogate Group Key Reactions Reaction Count Reduction
Base triazolopyridazine Oxidation, nucleophilic substitution 13 → 5 reactions
Target Compound Group Oxidation, sulfanyl-mediated cleavage* Estimated 10 → 4 reactions

*Predicted based on tert-butylsulfanyl’s propensity for radical-mediated cleavage .

Toxicity Considerations and Heterocyclic Analogues

While the target compound’s toxicity data remain unpublished, structurally related heterocyclic amines (e.g., imidazoquinolines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)) exhibit carcinogenic properties classified as Group 2A by the IARC . Although the triazolopyridazine core differs from IQ’s imidazoquinoline structure, the presence of nitrogen-rich heterocycles warrants caution in toxicological profiling.

Research Findings and Implications

Substituent Effects : The tert-butylsulfanyl and bromo-methylphenyl groups in the target compound induce unique NMR shifts and steric effects, distinguishing it from analogs like Compounds 1 and 7 .

Reactivity Predictions : Lumping strategies suggest reduced reaction complexity for surrogate groups, aiding in pharmacokinetic modeling .

Toxicity Caveats: Structural parallels to carcinogenic heterocycles highlight the need for targeted mutagenicity assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.